molecular formula C17H15BrN2O3 B5130385 3-(5-bromo-2-ethoxyphenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole

3-(5-bromo-2-ethoxyphenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole

Cat. No. B5130385
M. Wt: 375.2 g/mol
InChI Key: FRCMIRSNASUDNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives often involves the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, a method for synthesizing similar compounds includes using 5-amino-1,3-benzenedicarboxylic acid and 4-methoxy benzoyl hydrazine, undergoing reactions such as diazotization, acyl chloride formation, diarylhydrazide formation, and dehydration to yield the target compound with specific spectral properties (Zhu Wei-guo, 2007).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives, including those related to the compound of interest, has been extensively characterized using various spectroscopic techniques. For example, NMR, mass spectral, and IR spectral studies have provided insight into the structure of newly synthesized 1,3,4-oxadiazole derivatives (B. Chandrakantha et al., 2011). These methods help in confirming the presence of the oxadiazole ring and substituents attached to it.

Chemical Reactions and Properties

1,3,4-Oxadiazoles undergo a variety of chemical reactions, depending on the substituents attached to the core structure. They have been used as intermediates in the synthesis of electroluminescent materials and have shown potential in materials science applications. The reactivity of these compounds is influenced by the nature of the substituents, which can be tailored to yield specific properties (Sirawit Wet-osot et al., 2017).

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazole derivatives are significantly affected by their molecular structure. Spectral properties, such as UV absorption and fluorescence, are particularly important for applications in optoelectronic devices. For example, certain derivatives exhibit maximum UV absorption wavelengths around 307 nm and peak fluorescent wavelengths at 376 nm, which are critical parameters for their use in electroluminescent materials (Zhu Wei-guo, 2007).

Chemical Properties Analysis

The chemical properties of 1,3,4-oxadiazoles, including reactivity and potential as corrosion inhibitors, have been studied. For instance, derivatives such as 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole have been evaluated as corrosion inhibitors for mild steel in acidic media, demonstrating the relationship between chemical structure and inhibition efficiency (M. Bouklah et al., 2006).

properties

IUPAC Name

3-(5-bromo-2-ethoxyphenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3/c1-3-22-15-8-7-12(18)10-14(15)16-19-17(23-20-16)11-5-4-6-13(9-11)21-2/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCMIRSNASUDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C2=NOC(=N2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Bromo-2-ethoxyphenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole

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